molecular formula C9H11ClO B1580537 3-(4-Chlorophenyl)propan-1-ol CAS No. 6282-88-8

3-(4-Chlorophenyl)propan-1-ol

Cat. No. B1580537
CAS RN: 6282-88-8
M. Wt: 170.63 g/mol
InChI Key: ZHBIWFGGIKFSHZ-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)propan-1-ol” is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 . It is a colorless liquid .


Synthesis Analysis

The synthesis of “3-(4-Chlorophenyl)propan-1-ol” can be achieved from “3-(4-chlorophenyl)propionic acid” using lithium aluminium hydride in tetrahydrofuran . The reaction conditions involve stirring a slurry of lithium aluminium hydride in dry tetrahydrofuran at 0 - 20°C under nitrogen, and then slowly adding a solution of “3-(4-chlorophenyl)propionic acid” in tetrahydrofuran .


Molecular Structure Analysis

The InChI code for “3-(4-Chlorophenyl)propan-1-ol” is 1S/C9H11ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 . This indicates that the molecule consists of a chlorophenyl group attached to a propanol group.


Chemical Reactions Analysis

“3-(4-Chlorophenyl)propan-1-ol” is used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives as Aldo-Keto reductase inhibitors . This suggests that it can participate in condensation reactions to form chromene derivatives.


Physical And Chemical Properties Analysis

“3-(4-Chlorophenyl)propan-1-ol” is a colorless to light yellow clear liquid . It has a boiling point of 114°C at 1.5 mmHg, a flash point of 118°C, a specific gravity of 1.15 at 20°C, and a refractive index of 1.54 .

Scientific Research Applications

Synthesis and Biological Properties

3-(4-Chlorophenyl)propan-1-ol and its derivatives have been explored for their synthesis and biological properties. A study by Papoyan et al. (2011) focused on the synthesis of various compounds, including 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols. These synthesized compounds exhibited significant anticonvulsive activities and some peripheral n-cholinolytic activities, although they showed no antibacterial activity (Papoyan et al., 2011).

Antifungal and Antimicrobial Applications

The antifungal and antimicrobial potential of 3-(4-Chlorophenyl)propan-1-ol derivatives has been a subject of research. Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives, including a compound with a structure similar to 3-(4-Chlorophenyl)propan-1-ol, demonstrating significant antifungal activity against various Candida species (Lima-Neto et al., 2012). Additionally, Čižmáriková et al. (2020) researched compounds with structures related to 3-(4-Chlorophenyl)propan-1-ol, evaluating their antimicrobial and antioxidant activities (Čižmáriková et al., 2020).

Molecular Structure and Spectroscopic Analysis

Studies on the molecular structure and spectroscopic analysis of 3-(4-Chlorophenyl)propan-1-ol derivatives have provided insights into their chemical properties. Sivakumar et al. (2021) conducted a study on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of a derivative of 3-(4-Chlorophenyl)propan-1-ol. Their findings included comprehensive analysis and docking simulations (Sivakumar et al., 2021).

Capillary Electrophoresis for Enantiomeric Purity

The enantiomeric purity of compounds like 3-(4-Chlorophenyl)propan-1-ol has been assessed using capillary electrophoresis. A study by Wang Jinyue (2011) utilized capillary electrophoresis with various cyclodextrins to determine the enantiomeric purity of compounds including 1-(4-chlorophenyl)-3-morpholinopropan-1-ol (Wang Jinyue, 2011).

Safety And Hazards

The compound is classified as a warning signal word. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

3-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBIWFGGIKFSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278382
Record name 3-(4-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278382
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Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)propan-1-ol

CAS RN

6282-88-8
Record name 4-Chlorobenzenepropanol
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Record name 6282-88-8
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Record name 3-(4-chlorophenyl)propan-1-ol
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Record name 3-(4-Chlorophenyl)propan-1-ol
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Record name 4-CHLOROBENZENEPROPANOL
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Synthesis routes and methods I

Procedure details

To a stirred solution of 5.0 g (27 mmol) of 3-(4-chlorophenyl)propionic acid in 30 ml of tetrahydrofuran at 0° C., 30 ml (1M in THF, 30 mmol) of borane-tetrahydrofuran solution was added dropwise. The reaction was stirred for 15 hours. The reaction mixture was concentrated in vacuo. The residue was quenched with water and partitioned between diethyl ether and saturated sodium bicarbonate. The organic layer was separated and the aqueous layer was extracted twice with 40 ml of diethyl ether. The organic layers were combined and washed with brine, dried over MgSO4 and concentrated in vacuo to obtain 3.9 g of a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-(4-chlorophenyl)-propionic acid (10.0 g, 54.17 mmol) in tetrahydrofuran (100 ml) at −8° C. was added dropwise borane-tetrahydrofuran complex (100 ml, 1M in tetrahydrofuran, 100 mmol). The reaction mixture was cooled to 0° C. and methanol (100 ml) was added dropwise. The reaction mixture was warmed to room temperature, stirred for one hour and then concentrated in vacuo. The residue was treated with methanol (50 ml) and each time concentrated in vacuo twice to yield the title compound as an oil (9.61 g) which was characterized by IR spectral analysis and used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

After a mixture of 3-(4-chlorophenyl)propionic acid (5.00 g, 27.0 mmol) and thionyl chloride (3 ml) was refluxed for 2 hours, an excess of the thionyl chloride was distilled away under reduced pressure. The resultant residues were dissolved in tetrahydrofuran (200 ml), dropped slowly to a suspension of LiAlH4 in tetrahydrofuran at 0° C. and stirred at room temperature for 1 hour. Water and 1 N aqueous sodium hydroxide were added to the reaction mixture, and after insolubles were filtered off, the filtrate was dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure, whereby 4.6 g 3-(4-chlorophenyl)propyl alcohol was obtained as oily matter.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

95.38 g (400 mmol) of p-chloroiodobenzene, 34.85 g (600 mmol) of ally alcohol, 0.089 g (0.4 mmol) of palladium acetate and 47.99 g (2,000 mmol) of sodium hydrogencarbonate, were added to 200 ml of dimethylformamide (DMF), followed by heating until the internal temperature of the suspension became 50° C. The heating was continued for 7 hours, and after confirming the formation of the aldehyde compound by gas chromatogram, the suspension was cooled to 5° C. Then, 4.54 g (120 mmol) of sodium borohydride was added, followed by stirring for 30 minutes. Then, 100 ml of a saturated ammonium chloride aqueous solution, 100 ml of water and 200 ml of toluene were added, followed by stirring for one hour. After removing insolubles by Celite filtration, liquid separation was carried out, and the water layer was extracted again with 200 ml of toluene. The tolune layers were put together, concentrated and then distilled (107° C./1 mmHg) to obtain 63.4 g (y 93%) of 3-(p-chlorophenyl)-1-propanol {compound (1)} as a colorless oily substance. From the analysis by gas chromatography, this product was found to contain 6% of the branched isomer.
Quantity
95.38 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47.99 g
Type
reactant
Reaction Step One
Quantity
0.089 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.54 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)propan-1-ol
Reactant of Route 2
3-(4-Chlorophenyl)propan-1-ol
Reactant of Route 3
3-(4-Chlorophenyl)propan-1-ol
Reactant of Route 4
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Reactant of Route 5
3-(4-Chlorophenyl)propan-1-ol
Reactant of Route 6
3-(4-Chlorophenyl)propan-1-ol

Citations

For This Compound
31
Citations
M Addie, P Ballard, D Buttar, C Crafter… - Journal of medicinal …, 2013 - ACS Publications
Wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt led to the discovery of clinical candidate AZD5363, which showed increased potency, …
Number of citations: 159 pubs.acs.org
G Kumar, S Lal, P Bhatt, RA Ram… - Pesticide Biochemistry …, 2021 - Elsevier
The present study explores biodegradation kinetics and process optimization of plant growth retardant from triazole group paclobutrazol (PBZ; C 15 H 20 ClN 3 O mol. wt. 293.79 g mol −…
Number of citations: 12 www.sciencedirect.com
CN Slattery, S O'Keeffe, AR Maguire - Tetrahedron: Asymmetry, 2013 - Elsevier
The effect of the modification of bis(oxazoline) ligands on the outcome of copper-catalysed C–H insertion and aromatic addition reactions is described. In general, these reactions …
Number of citations: 12 www.sciencedirect.com
Z Yin, W Hu, W Zhang, H Konno, H Moriwaki, K Izawa… - Amino Acids, 2020 - Springer
Amino acids (AAs) are among a handful of paramount classes of compounds innately involved in the origin and evolution of all known life-forms. Along with basic scientific explorations, …
Number of citations: 31 link.springer.com
A Córdova - Chemistry–A European Journal, 2004 - Wiley Online Library
The first proline‐catalyzed direct catalytic asymmetric one‐pot, three‐component cross‐Mannich reaction has been developed. The highly chemoselective reactions between two …
A Isleyen, C Tanyeli, Ö Dogan - Tetrahedron: Asymmetry, 2006 - Elsevier
Kinetic resolutions of (±)-3-chloro-3-arylpropanols by lipase mediated acetylation are described for the first time. Acetylation with CCL provided the best enantioselectivity amongst the …
Number of citations: 19 www.sciencedirect.com
A İşleyen - 2007 - open.metu.edu.tr
An unexpected tricyclic ether formation instead of acetate addition to the double bond of a norbornene derivative aroused our interest to explore the mechanism of this reaction. …
Number of citations: 5 open.metu.edu.tr
M D'hooghe, K Mollet, S Dekeukeleire… - Organic & Biomolecular …, 2010 - pubs.rsc.org
trans- and cis-1-Alkyl-4-aryl-3-chloroazetidin-2-ones, prepared through cyclocondensation of chloroketene and the appropriate imines in a diastereoselective way, were transformed …
Number of citations: 45 pubs.rsc.org
A Isleyen, O Dogan - Synthesis, 2006 - thieme-connect.com
A one-pot procedure was developed for the synthesis of 3-chloro-3-arylpropanols, which are important starting materials for the synthesis of biologically active benzanilide derivatives. …
Number of citations: 4 www.thieme-connect.com
AR Jagdale, AS Paraskar, A Sudalai - Synthesis, 2009 - thieme-connect.com
The cobalt-catalyzed reduction of unsaturated α-cyano carboxylic esters using sodium borohydride (NaBH 4) leads to the corresponding saturated cyano alcohols in high yields. In …
Number of citations: 11 www.thieme-connect.com

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